2-Bromo-5-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H5BrF3NO and its molecular weight is 268.033. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- Research shows that benzamides, including compounds like 2-Bromo-5-(trifluoromethyl)benzamide, have been synthesized and evaluated for anticonvulsant activity, indicating potential in medicinal chemistry (Mussoi et al., 1996).
- Studies involving the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides have contributed to the understanding of molecular configurations in pharmaceutical compounds (Suchetan et al., 2016).
Role in Antipsychotic and Antiarrhythmic Drugs
- Investigations into benzamides, related to this compound, have shown their importance in the synthesis and study of potential antipsychotic agents, as well as their antidopaminergic properties (Högberg et al., 1990).
- The compound has also been part of research in synthesizing antiarrhythmic drugs, demonstrating the versatility of benzamides in various therapeutic areas (Banitt et al., 1977).
Application in Cancer Research
- Studies have shown the use of this compound derivatives in the synthesis of nilotinib, an antitumor agent, highlighting its role in oncological research (Wang Cong-zhan, 2009).
Role in Organometallic Synthesis
- Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, demonstrates its use as a versatile starting material for organometallic synthesis (Porwisiak & Schlosser, 1996).
Safety and Hazards
The safety information available indicates that “2-Bromo-5-(trifluoromethyl)benzamide” is potentially harmful. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors , which could be a potential target for 2-Bromo-5-(trifluoromethyl)benzamide.
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
It’s known that indole derivatives possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSIPJJRLKBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.